(-)-(3aS,8aS,1S)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-ol-2'-ethylphenylcarbamate N-oxide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of CHF-2819 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of organic reactions involving the formation of the pyrroloindole core and subsequent functionalization . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
CHF-2819 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: CHF-2819 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CHF-2819 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition and related biochemical pathways.
Biology: Investigated for its effects on neurotransmitter levels and neurobehavioral profiles in animal models.
Industry: Utilized in the development of new drugs targeting acetylcholinesterase and related enzymes.
Mechanism of Action
CHF-2819 exerts its effects by selectively inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, CHF-2819 increases the levels of acetylcholine in the brain, leading to enhanced cholinergic transmission. This mechanism is particularly beneficial in Alzheimer’s disease, where cholinergic deficits are a hallmark . The compound also affects other neurotransmitter systems, including dopamine and serotonin, contributing to its overall neurobehavioral effects .
Comparison with Similar Compounds
CHF-2819 is unique in its high selectivity for acetylcholinesterase compared to other similar compounds. Some similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease, but with different selectivity and potency profiles.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used for similar therapeutic purposes.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors, providing a different mechanism of action. CHF-2819 stands out due to its higher selectivity for acetylcholinesterase and its potential for fewer side effects related to butyrylcholinesterase inhibition.
Properties
CAS No. |
1177926-59-8 |
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Molecular Formula |
C22H28ClN3O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
[(3S,3aS,8bS)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-5-15-8-6-7-9-18(15)23-21(26)28-16-10-11-19-17(14-16)22(2)12-13-25(4,27)20(22)24(19)3;/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26);1H/t20-,22-,25-;/m0./s1 |
InChI Key |
GPQRGFUTRVNTHA-KWAHMDEISA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CC[N@+]4(C)[O-])C)C.Cl |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CC[N+]4(C)[O-])C)C.Cl |
Origin of Product |
United States |
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